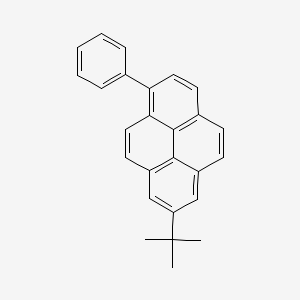
7-Tert-butyl-1-phenylpyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Tert-butyl-1-phenylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. The compound features a pyrene core substituted with a tert-butyl group at the 7-position and a phenyl group at the 1-position. Pyrene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-1-phenylpyrene typically involves the functionalization of pyrene. One common method is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2-bromo-7-tert-butylpyrene with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yields and product purity .
Análisis De Reacciones Químicas
Types of Reactions: 7-Tert-butyl-1-phenylpyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the pyrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions often use reagents like tert-butyl chloride and aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrenequinones, while substitution reactions can produce various substituted pyrene derivatives .
Aplicaciones Científicas De Investigación
7-Tert-butyl-1-phenylpyrene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Pyrene derivatives, including this compound, are used as fluorescent probes for studying biological systems.
Medicine: The compound’s photophysical properties are exploited in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 7-tert-butyl-1-phenylpyrene is primarily related to its electronic and photophysical properties. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can modulate the electronic properties of the target molecules, leading to changes in their behavior and function .
Molecular Targets and Pathways:
Molecular Targets: The compound can interact with various biomolecules, including DNA, proteins, and lipids.
Pathways Involved: The interactions can affect cellular signaling pathways, leading to changes in gene expression, protein function, and cellular metabolism.
Comparación Con Compuestos Similares
7-tert-butyl-1,3,5,9-tetrakis(phenyl)pyrene: This compound features additional phenyl groups, enhancing its electronic properties and fluorescence.
2,7-di-tert-butyl-1,3,6,8-tetraazapyrene: This nitrogen-containing derivative exhibits unique optoelectronic properties and is used in organic electronics.
3,6-di-tert-butylcarbazole: A carbazole-based compound with similar electronic properties, used in electroluminescent materials.
Uniqueness: 7-Tert-butyl-1-phenylpyrene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Its combination of tert-butyl and phenyl groups enhances its stability and makes it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C26H22 |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
7-tert-butyl-1-phenylpyrene |
InChI |
InChI=1S/C26H22/c1-26(2,3)21-15-19-10-9-18-11-13-22(17-7-5-4-6-8-17)23-14-12-20(16-21)24(19)25(18)23/h4-16H,1-3H3 |
Clave InChI |
DKYHXVMLDCZITL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)C5=CC=CC=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B14134922.png)
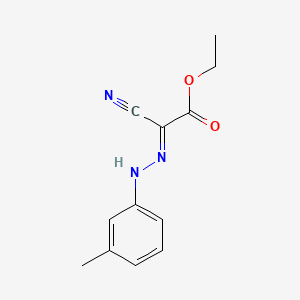
![5-oxo-N-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14134927.png)
![Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14134931.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B14134940.png)
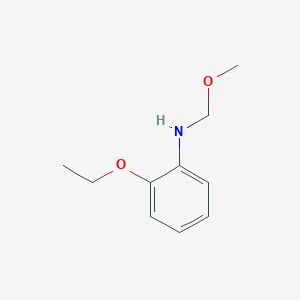
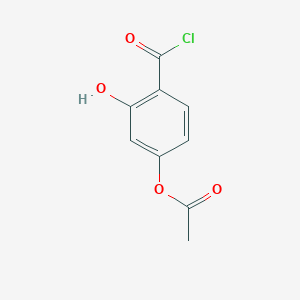

![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)
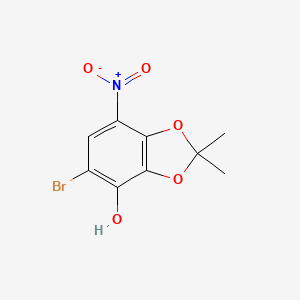
![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)

![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)

